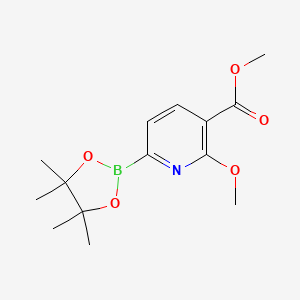

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is an organic compound that belongs to the class of boronic esters. It is a colorless to almost colorless liquid and is known for its stability under normal conditions. This compound is widely used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be synthesized through a reaction involving pinacol borane and dimethyl carbonate. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. A catalyst, such as lanthanum tris(trimethylsilyl)amide, is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained with high purity .

化学反応の分析

Types of Reactions

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation Reactions: The boronic ester group can be oxidized to form boronic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents are used.

Reduction: Lithium aluminum hydride or other reducing agents are employed.

Major Products Formed

Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of boronic acids.

Reduction: Formation of alcohols.

科学的研究の応用

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Used in the development of drug intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and advanced materials.

作用機序

The mechanism of action of methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to form stable carbon-boron bonds. This property makes it an excellent reagent for cross-coupling reactions, where it acts as a boron source. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .

類似化合物との比較

Similar Compounds

- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-Methoxypyridine-5-boronic acid pinacol ester

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is unique due to its specific structure, which includes a nicotinate moiety. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

生物活性

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS No. 1146214-77-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈BNO₃ |

| Molecular Weight | 235.09 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥97.0% |

| Storage Conditions | -20°C, sealed from moisture |

The synthesis of this compound typically involves the reaction of 2-methoxy-6-bromonicotinate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This method leverages the boron-containing moiety to enhance the compound's reactivity and bioavailability.

The proposed mechanism of action involves modulation of signaling pathways related to cell survival and proliferation. It is hypothesized that the compound may interact with various kinases implicated in neuroprotective pathways.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance:

- Case Study : In a study examining neuroprotective agents against MPTP-induced neurotoxicity in mice, compounds with similar structures were shown to inhibit neuronal apoptosis and promote neurite outgrowth through activation of the Akt and ERK pathways .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor activity by inducing apoptosis in cancer cell lines.

- Research Findings : A study demonstrated that related compounds inhibited the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In vitro Studies : These studies assessed cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7). Results indicated significant cytotoxic effects at micromolar concentrations.

- In vivo Studies : Animal models treated with this compound showed improved survival rates in neurodegenerative disease models compared to controls.

特性

IUPAC Name |

methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-8-7-9(12(17)19-6)11(16-10)18-5/h7-8H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMUSAMVEKGYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704849 |

Source

|

| Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-27-4 |

Source

|

| Record name | Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。